Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is cyclobutyl-(3-methoxyphenyl)methanamine, with the hydrochloride designation indicating the presence of the chloride counterion. The compound is catalogued in chemical databases with specific identification numbers, including PubChem Compound Identifier 64987025 for the free base form and 86263189 for the hydrochloride salt. The Chemical Abstracts Service registry number 1864014-18-5 provides additional systematic identification for the hydrochloride form.
The molecular formula of the free base is established as C12H17NO, while the hydrochloride salt corresponds to C12H18ClNO. The systematic naming reflects the structural organization where the cyclobutyl group serves as a substituent on the central methanamine carbon, which is additionally substituted with a 3-methoxyphenyl group. Alternative nomenclature systems may refer to this compound using depositor-supplied synonyms such as this compound or the systematic descriptor cyclobutyl-(3-methoxyphenyl)methanamine;hydrochloride.
The Simplified Molecular Input Line Entry System representation for the free base is documented as COC1=CC=CC(=C1)C(C2CCC2)N, clearly delineating the connectivity pattern between the methoxy-substituted benzene ring, the central methanamine carbon, and the cyclobutyl ring system. This systematic identification framework provides a comprehensive foundation for unambiguous chemical communication and database retrieval.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally influenced by the conformational properties of the cyclobutyl ring system. Cyclobutane adopts a characteristic puckered conformation to minimize the combined effects of angle strain and torsional strain. In this non-planar arrangement, the four carbon atoms do not lie in a single plane, instead forming a folded or butterfly-like structure with a dihedral angle of approximately 25 degrees.
The puckered conformation of the cyclobutyl ring results in carbon-carbon-carbon bond angles of approximately 88 degrees, representing a compromise between the ideal tetrahedral angle of 109.5 degrees and the 90-degree angles that would exist in a planar square arrangement. This geometric distortion creates what is known as a butterfly conformation, where one carbon atom deviates from the plane formed by the other three carbons by approximately 25 degrees. The puckering motion is dynamic, with rapid interconversion between equivalent conformations at room temperature through a process involving the alternating displacement of carbon atoms above and below the mean plane.
The attachment of the 3-methoxyphenyl group to the methanamine carbon introduces additional conformational considerations. The phenyl ring can adopt various orientations relative to the cyclobutyl ring, with rotational barriers influenced by steric interactions and electronic effects. The meta-methoxy substituent on the phenyl ring contributes to the overall molecular dipole moment and may influence intermolecular interactions in the solid state.
Computational studies and experimental observations suggest that the preferred conformations minimize steric clashes between the bulky cyclobutyl and phenyl substituents while maintaining optimal orbital overlap for the amine functionality. The overall molecular geometry represents a balance between the intrinsic conformational preferences of the cyclobutyl ring and the steric requirements imposed by the aromatic substituent.
Crystallographic Data and Solid-State Packing Behavior
While specific crystallographic data for this compound was not directly available in the search results, structural insights can be inferred from related cyclobutyl-containing compounds and general principles of solid-state packing for organic hydrochloride salts. The hydrochloride form typically exhibits enhanced crystallinity compared to the free base due to the formation of ionic interactions between the protonated amine and the chloride counterion.
The crystal structure analysis would be expected to reveal hydrogen bonding networks characteristic of organic ammonium chloride salts. The protonated amine nitrogen would serve as a hydrogen bond donor, forming strong electrostatic interactions with the chloride anion. Additionally, weak hydrogen bonds may form between the chloride ion and hydrogen atoms on the cyclobutyl ring or the aromatic system, contributing to the overall crystal stability.
The packing arrangement in the solid state would be influenced by the conformational flexibility of the cyclobutyl ring and the spatial requirements of the methoxyphenyl substituent. The meta-methoxy group may participate in additional intermolecular interactions through its oxygen atom, either as a hydrogen bond acceptor or through dipole-dipole interactions with neighboring molecules. These factors collectively determine the three-dimensional crystal lattice structure and influence physical properties such as melting point, solubility, and mechanical stability.
X-ray crystallographic analysis would provide definitive information about bond lengths, bond angles, and torsional angles within the molecule, as well as details of the intermolecular packing arrangement. Such analysis would be particularly valuable for understanding the preferred conformation of the cyclobutyl ring in the solid state and the relative orientation of the aromatic and aliphatic components of the molecule.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance analysis would reveal distinct signals for the various hydrogen environments within the molecule. The cyclobutyl ring hydrogens would appear as complex multiplets in the aliphatic region, typically between 1.8-2.8 ppm, with the specific chemical shifts influenced by the electron-withdrawing effect of the attached methanamine carbon.
The aromatic protons of the 3-methoxyphenyl group would generate characteristic signals in the aromatic region between 6.7-7.3 ppm, with the meta-methoxy substitution pattern producing a distinctive splitting pattern. The methoxy group itself would appear as a sharp singlet around 3.7-3.8 ppm, while the methanamine protons would show characteristic chemical shifts influenced by the protonation state in the hydrochloride form.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The aromatic carbons would appear in the range of 110-160 ppm, with the methoxy-substituted carbon showing characteristic downfield shifts due to the electron-donating nature of the methoxy group. The cyclobutyl carbons would appear in the aliphatic region, with the carbon bearing the methanamine substituent showing a distinctive chemical shift due to its attachment to the electronegative nitrogen atom.
Mass spectrometry analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak for the free base would appear at m/z 191, while typical fragmentation would involve loss of the cyclobutyl group or cleavage of the carbon-nitrogen bond to generate characteristic fragment ions. The presence of the methoxy group would contribute to distinctive fragmentation patterns involving loss of methyl radicals or formation of methoxyphenyl cations.
Infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present in the molecule. The amine functionality would show characteristic nitrogen-hydrogen stretching vibrations, while the methoxy group would contribute carbon-oxygen stretching modes. The aromatic ring would exhibit characteristic carbon-carbon stretching and bending vibrations, providing a unique spectroscopic fingerprint for compound identification and purity assessment.
Properties
IUPAC Name |
cyclobutyl-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-7-3-6-10(8-11)12(13)9-4-2-5-9;/h3,6-9,12H,2,4-5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIWTVXQZBRJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Research Applications
- Neurological Disorders : Preliminary studies suggest that cyclobutyl(3-methoxyphenyl)methanamine hydrochloride may be a candidate for developing new drugs targeting neurological disorders. Its structural properties are similar to those of other psychoactive compounds, indicating potential central nervous system effects.
- Receptor Interactions : The methoxy group may enhance interactions with neurotransmitter receptors, although detailed pharmacological profiles are still under investigation. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.
- Polypharmacology : The compound's ability to interact with multiple biological targets makes it a suitable candidate for polypharmacology approaches, where a single drug can affect multiple pathways involved in disease processes. This could be particularly beneficial in treating complex conditions such as cancer or neurodegenerative diseases .
Material Science Applications
The unique structure of this compound may also lend itself to applications in materials science. It can serve as a building block in various chemical syntheses, potentially leading to the development of novel materials with specific properties.
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions and purification processes. The following table summarizes the synthetic pathways explored:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Coupling | Formation of the cyclobutyl core with the methanamine moiety |
| 2 | Hydrolysis | Conversion of intermediates into the hydrochloride salt form |
| 3 | Reduction | Final product formation through reduction reactions |
Case Study 2: Polypharmacology
Research on compounds with structural similarities indicates that they can modulate various kinases involved in cancer pathways. This polypharmacological approach could be applied to this compound, suggesting its potential effectiveness against multiple targets within cancer cells .
Mechanism of Action
The mechanism by which Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 3-methoxy group in the target compound likely increases hydrophilicity compared to non-substituted analogs like (S)-cyclobutyl(phenyl)methanamine HCl. However, fluorinated derivatives (e.g., 1-[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanamine HCl) exhibit higher lipophilicity and metabolic stability due to fluorine’s electronegativity .
Biological Activity
Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a 3-methoxyphenyl group and an amine functional group. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have been evaluated for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division. In one study, compounds with similar structures demonstrated significant inhibition of MCF-7 human breast carcinoma cells, with IC50 values indicating potent activity (Table 1) .
| Compound | IC50 (μM) | Inhibition Type |
|---|---|---|
| A | 1.0 | Tubulin polymerization |
| B | 2.5 | MCF-7 cell growth |
| C | 0.74 | Tubulin assembly |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies have shown that similar compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are summarized in Table 2.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| D | 32 | Staphylococcus aureus |
| E | 64 | Escherichia coli |
| F | >128 | Pseudomonas aeruginosa |
The mechanism by which this compound exerts its biological effects is believed to involve modulation of cellular pathways associated with cancer cell proliferation and microbial resistance. The inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to apoptosis in cancer cells . Additionally, its antimicrobial action may involve interference with bacterial cell wall synthesis or protein translation processes .
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical model, this compound was tested for its efficacy against various cancer cell lines. The results indicated a dose-dependent response, with significant tumor growth inhibition observed at higher concentrations.
Case Study 2: Antimicrobial Testing
A series of derivatives were synthesized and tested for their antimicrobial activity against common pathogens. The results demonstrated that modifications to the cyclobutane ring significantly affected the MIC values, suggesting structure-activity relationships that could guide further development .
Preparation Methods
Reductive Amination Route
This classical approach involves the condensation of 3-methoxybenzaldehyde with cyclobutylamine to form an imine intermediate, which is subsequently reduced to the amine.
Step 1: Imine Formation
3-methoxybenzaldehyde is reacted with cyclobutylamine in an anhydrous solvent (e.g., methanol or ethanol) under reflux or ambient temperature to form the imine intermediate.Step 2: Reduction
The imine is reduced using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to yield Cyclobutyl(3-methoxyphenyl)methanamine.Step 3: Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.
This method is favored for its straightforwardness and mild conditions, allowing for good control over stereochemistry if chiral catalysts or auxiliaries are used.
Nucleophilic Substitution on Halogenated Intermediates
An alternative involves preparing a halogenated 3-methoxybenzyl intermediate, such as 3-methoxybenzyl chloride or bromide, which is then reacted with cyclobutylamine.
Step 1: Halogenation
3-methoxybenzyl alcohol is converted to the corresponding halide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).Step 2: Nucleophilic Substitution
The halide is reacted with cyclobutylamine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) to substitute the halogen with the amine group.Step 3: Salt Formation
The resulting amine is converted to its hydrochloride salt by treatment with HCl.
This method requires careful handling of reactive halogenating agents and may present challenges due to potential side reactions or over-chlorination.
Hydrolysis and Salt Formation
In some synthetic sequences, protective groups or intermediates may require hydrolysis under acidic conditions to liberate the free amine, which is then converted to the hydrochloride salt.
Hydrolysis is typically conducted using aqueous hydrochloric acid or other acids such as trifluoroacetic acid (TFA) at controlled temperatures (0–40°C) to avoid decomposition.
The hydrochloride salt precipitates out due to its lower solubility and can be isolated by filtration.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Imine formation | 3-methoxybenzaldehyde + cyclobutylamine | 20–60°C | Methanol, ethanol | Stirring for 1–3 hours; monitored by TLC |
| Reduction | NaBH4 or Pd/C + H2 | 0–40°C | Methanol, ethanol | Careful addition of reducing agent to avoid over-reduction |
| Halogenation (alternative) | SOCl2 or PBr3 | 0–25°C | Dichloromethane, toluene | Anhydrous conditions required |
| Nucleophilic substitution | Cyclobutylamine + halide + base (K2CO3) | 20–80°C | DMF, THF | Equimolar or slight excess amine |
| Hydrolysis and salt formation | HCl aqueous or TFA | 0–40°C | Water, methanol | Precipitation of hydrochloride salt |
Research Findings and Comparative Analysis
The reductive amination route is widely preferred due to its simplicity, avoidance of hazardous chlorinating agents, and better environmental profile. It allows for high yields (often >70%) and purity suitable for pharmaceutical applications.
The nucleophilic substitution method can be efficient but involves handling toxic and lachrymatory reagents like thionyl chloride, which pose safety risks and require strict control measures.
Hydrochloride salt formation is typically straightforward, enhancing the compound's stability and crystallinity, which is advantageous for storage and formulation.
Literature on analogues such as tapentadol intermediates indicates that avoiding strong chlorinating agents and hazardous hydride reagents improves safety and scalability in industrial settings.
Q & A
Q. How can researchers characterize this compound using spectroscopic techniques?
- 1H NMR : The methoxy group (-OCH₃) at the 3-position of the phenyl ring appears as a singlet near δ 3.8 ppm. Cyclobutyl protons show complex splitting patterns (δ 1.8–3.0 ppm) due to ring strain. The amine hydrochloride proton may appear as a broad peak at δ 8–10 ppm in DMSO-d₆ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions corresponding to the molecular formula (C₁₂H₁₆ClNO•HCl, MW 261.7). Confirm purity (>95%) via HPLC using a C18 column and acetonitrile/water (0.1% TFA) gradient .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine powders .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. Avoid exposure to strong oxidizers or acids .
Advanced Research Questions
Q. How does structural modification of the cyclobutyl or methoxyphenyl group influence biological activity?
- SAR Insights :
- Replacing the methoxy group with bulkier substituents (e.g., trifluoromethyl) reduces CNS penetration but enhances metabolic stability .
- Fluorination of the cyclobutyl ring (e.g., 3,3-difluoro) increases binding affinity for serotonin receptors, as seen in analogs like 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride .
- Experimental Design : Compare IC₅₀ values across analogs using radioligand binding assays (e.g., 5-HT₂A receptors) and assess metabolic stability in liver microsomes .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Common Impurities : Residual solvents (e.g., dichloromethane), unreacted starting materials (3-methoxybenzaldehyde), or dimerized byproducts.
- Resolution Strategy : Use GC-MS for volatile impurities and UPLC-PDA for non-volatiles. For chiral purity, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Q. How does the compound’s stability vary under physiological conditions?
- pH-Dependent Degradation : The hydrochloride salt remains stable in acidic buffers (pH 3–5) but hydrolyzes in basic conditions (pH >8), releasing free amine and cyclobutanol derivatives.
- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, with HCl loss occurring first .
Contradictions and Limitations
- Safety Data : While most sources recommend refrigeration (2–8°C) for storage , some analogs with similar structures show no degradation at room temperature for short periods . Validate stability for specific batches.
- Biological Activity : Fluorinated analogs in show higher receptor affinity but lower solubility, complicating formulation. Balance lipophilicity (logP) and aqueous solubility for in vivo studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
